molecular formula C22H23NO3 B13982714 (9H-Fluoren-9-yl)methyl (R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

(9H-Fluoren-9-yl)methyl (R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B13982714
M. Wt: 349.4 g/mol
InChI Key: GYRZGYYSKULJRU-OAHLLOKOSA-N
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Description

(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The fluorenylmethyl group is known for its stability and ease of removal under mild conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Oxidized Products: Corresponding carboxylic acids or ketones

    Reduced Products: Alcohols or amines

    Substituted Products: Various derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its combination of a fluorenylmethyl protecting group and a formylated pyrrolidine ring. This combination provides stability and reactivity, making it suitable for various synthetic applications .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C22H23NO3/c1-22(2)11-15(12-24)23(14-22)21(25)26-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,15,20H,11,13-14H2,1-2H3/t15-/m1/s1

InChI Key

GYRZGYYSKULJRU-OAHLLOKOSA-N

Isomeric SMILES

CC1(C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O)C

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O)C

Origin of Product

United States

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